molecular formula C40H63N5O15 B8106524 Mal-amido-PEG8-val-gly-PAB-OH

Mal-amido-PEG8-val-gly-PAB-OH

Cat. No.: B8106524
M. Wt: 854.0 g/mol
InChI Key: MYSMNFIFBSFPRJ-KDXMTYKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-amido-PEG8-val-gly-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound features a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, a valine-glycine dipeptide, and a para-aminobenzyl (PAB) group with a free benzylic alcohol. The compound is designed to facilitate the attachment of drug payloads to antibodies, allowing for targeted delivery of therapeutic agents to specific cells, such as cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG8-val-gly-PAB-OH involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG8-val-gly-PAB-OH undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-amido-PEG8-val-gly-PAB-OH has several scientific research applications:

    Chemistry: Used as a linker in the synthesis of ADCs for targeted drug delivery.

    Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.

    Medicine: Used in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapeutic agents.

    Industry: Employed in the production of ADCs for pharmaceutical applications

Mechanism of Action

Mal-amido-PEG8-val-gly-PAB-OH exerts its effects through the following mechanism:

Comparison with Similar Compounds

Mal-amido-PEG8-val-gly-PAB-OH is unique due to its cleavable PEG linker and specific dipeptide sequence. Similar compounds include:

These compounds differ in their linker structures, drug payloads, and specific applications, highlighting the versatility and specificity of this compound .

Properties

IUPAC Name

(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H63N5O15/c1-31(2)39(40(52)42-29-36(49)43-33-5-3-32(30-46)4-6-33)44-35(48)10-13-53-15-17-55-19-21-57-23-25-59-27-28-60-26-24-58-22-20-56-18-16-54-14-11-41-34(47)9-12-45-37(50)7-8-38(45)51/h3-8,31,39,46H,9-30H2,1-2H3,(H,41,47)(H,42,52)(H,43,49)(H,44,48)/t39-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSMNFIFBSFPRJ-KDXMTYKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H63N5O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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